molecular formula C24H26N4O4S B11276341 Methyl 3-(2-(4-(2,5-dimethylphenyl)piperazin-1-yl)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Methyl 3-(2-(4-(2,5-dimethylphenyl)piperazin-1-yl)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Cat. No.: B11276341
M. Wt: 466.6 g/mol
InChI Key: PJQCEGBJGIWTQB-UHFFFAOYSA-N
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Description

Methyl 3-(2-(4-(2,5-dimethylphenyl)piperazin-1-yl)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperazine ring, a quinazoline core, and a thioxo group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2-(4-(2,5-dimethylphenyl)piperazin-1-yl)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperazine Derivative: The initial step involves the reaction of 2,5-dimethylphenylamine with piperazine under controlled conditions to form the piperazine derivative.

    Quinazoline Core Construction: The piperazine derivative is then reacted with appropriate reagents to construct the quinazoline core. This step often involves cyclization reactions.

    Thioxo Group Introduction:

    Final Esterification: The final step involves esterification to introduce the methyl ester group, completing the synthesis of the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-(4-(2,5-dimethylphenyl)piperazin-1-yl)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the quinazoline core or the thioxo group, resulting in the formation of reduced derivatives.

    Substitution: The piperazine ring and quinazoline core can participate in substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced quinazoline derivatives, and various substituted analogs, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 3-(2-(4-(2,5-dimethylphenyl)piperazin-1-yl)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 3-(2-(4-(2,5-dimethylphenyl)piperazin-1-yl)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate involves its interaction with specific molecular targets. For instance, in anticancer research, the compound is believed to inhibit the epidermal growth factor receptor (EGFR) pathway, leading to reduced cancer cell proliferation . The piperazine ring and quinazoline core play crucial roles in binding to the active site of the target proteins, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-(2-(4-(2,5-dimethylphenyl)piperazin-1-yl)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is unique due to its combination of a piperazine ring, quinazoline core, and thioxo group. This structural combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various scientific investigations.

Biological Activity

Methyl 3-(2-(4-(2,5-dimethylphenyl)piperazin-1-yl)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, including its synthesis, mechanisms of action, and research findings.

The compound features a quinazoline core known for its diverse biological activities. Its molecular formula is C27H33N5O4SC_{27}H_{33}N_{5}O_{4}S with a molecular weight of 523.6 g/mol. The structure contains various functional groups that may contribute to its biological efficacy.

PropertyValue
Molecular FormulaC27H33N5O4SC_{27}H_{33}N_{5}O_{4}S
Molecular Weight523.6 g/mol
IUPAC NameMethyl 3-[2-[3-[4-(2,5-dimethylphenyl)piperazin-1-yl]propylamino]-2-oxoethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate
InChI KeyLNOATTIBRFMIEL-UHFFFAOYSA-N

Biological Activity Overview

Research has indicated that compounds similar to this compound exhibit a range of biological activities:

  • Anticancer Properties : Compounds with a quinazoline structure have been studied for their ability to inhibit cancer cell proliferation. For example, derivatives have shown significant cytotoxicity against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
  • Antimicrobial Activity : The presence of the piperazine moiety in the structure suggests potential antimicrobial properties. Studies on related compounds have demonstrated effectiveness against bacterial strains and fungi .
  • Neuroprotective Effects : Some derivatives have been tested for their neuroprotective effects in models of neurodegenerative diseases. The interaction with specific receptors or enzymes may contribute to these effects .

The mechanisms by which this compound exerts its biological effects include:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer progression or microbial metabolism.
  • Receptor Modulation : Binding to receptors related to neurotransmission or cell signaling pathways can lead to altered cellular responses.

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds:

  • Anticancer Studies : A study on quinazoline derivatives found that certain modifications enhanced their potency against breast cancer cell lines with IC50 values significantly lower than standard chemotherapeutics .
  • Antimicrobial Testing : Research has shown that compounds containing piperazine exhibit broad-spectrum antimicrobial activity, suggesting potential applications in treating infections .
  • Neuroprotective Research : Investigations into the neuroprotective properties of related compounds indicated that they could prevent neuronal death in models of oxidative stress .

Properties

Molecular Formula

C24H26N4O4S

Molecular Weight

466.6 g/mol

IUPAC Name

methyl 3-[2-[4-(2,5-dimethylphenyl)piperazin-1-yl]-2-oxoethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate

InChI

InChI=1S/C24H26N4O4S/c1-15-4-5-16(2)20(12-15)26-8-10-27(11-9-26)21(29)14-28-22(30)18-7-6-17(23(31)32-3)13-19(18)25-24(28)33/h4-7,12-13H,8-11,14H2,1-3H3,(H,25,33)

InChI Key

PJQCEGBJGIWTQB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)N2CCN(CC2)C(=O)CN3C(=O)C4=C(C=C(C=C4)C(=O)OC)NC3=S

Origin of Product

United States

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